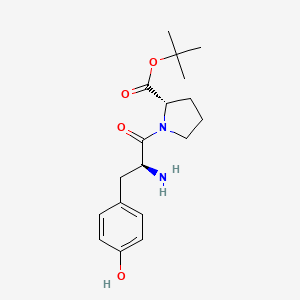Tyr-pro-otbu
CAS No.: 84552-63-6
Cat. No.: VC11666444
Molecular Formula: C18H26N2O4
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 84552-63-6 |
|---|---|
| Molecular Formula | C18H26N2O4 |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | tert-butyl (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)15-5-4-10-20(15)16(22)14(19)11-12-6-8-13(21)9-7-12/h6-9,14-15,21H,4-5,10-11,19H2,1-3H3/t14-,15-/m0/s1 |
| Standard InChI Key | AYENTTBACYFCMH-GJZGRUSLSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N |
| SMILES | CC(C)(C)OC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N |
| Canonical SMILES | CC(C)(C)OC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N |
Introduction
Chemical Identity and Structural Properties
Tyr-Pro-OtBu is a dipeptide derivative comprising tyrosine (Tyr) and proline (Pro) residues, with protective groups ensuring stability during synthetic processes. The tert-butyl (tBu) group shields the carboxylic acid moiety of proline, while the amino terminus of tyrosine is typically protected by a fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group in SPPS workflows .
Molecular Characteristics
-
Molecular Weight: ~434.5 g/mol.
-
Protective Groups:
The tert-butyl group’s steric bulk prevents undesired side-chain interactions during peptide elongation, a feature critical for synthesizing peptides with repetitive sequences (e.g., amyloid-β fragments) .
Synthetic Applications in Solid-Phase Peptide Synthesis
Role in Resin Attachment
Tyr-Pro-OtBu is frequently anchored to resins such as 2-chlorotrityl chloride resin to initiate SPPS. A patent (WO2013098802A2) details its attachment via the tyrosine side chain, enabling stepwise elongation of peptides like adrenocorticotropic hormone (ACTH 1-24) and bivalirudin . Key steps include:
-
Resin Activation: 2-chlorotrityl chloride resin reacts with Tyr-Pro-OtBu in dichloromethane (DCM) with diisopropylethylamine (DIPEA).
-
Loading Efficiency: Reported resin loading reaches 0.64 mmol/g, ensuring high yield in subsequent couplings .
Case Study: ACTH 1-24 Synthesis
Using Tyr-Pro-OtBu-bound resin, ACTH 1-24 was synthesized through fragment condensation:
-
Stepwise Assembly: Fmoc-amino acids were added sequentially, followed by deprotection with piperidine.
-
Fragment Condensation: Partially protected fragments (e.g., residues 1–10 and 11–24) were coupled on-resin, minimizing purification challenges .
Advantages Over Unprotected Dipeptides
Enhanced Stability
The OtBu group mitigates aspartimide formation and racemization, common issues in proline-rich sequences . For example, in bivalirudin synthesis, Tyr-Pro-OtBu’s stability allowed a 92% crude peptide purity, surpassing unprotected analogs .
Compatibility with Orthogonal Protecting Groups
Tyr-Pro-OtBu integrates seamlessly with:
-
Boc: For temporary N-terminal protection.
-
Trt (Trityl): For side-chain protection of serine or threonine .
This orthogonality enables synthesis of multifunctional peptides like exenatide, a glucagon-like peptide-1 analog .
Research Findings and Therapeutic Implications
Peptide Cyclization Strategies
A Frontiers study leveraged Tyr-Pro-OtBu analogs to synthesize head-to-side-chain cyclodepsipeptides. By activating the tert-butyl-protected carboxyl group with p-nitrophenyl chloroformate, researchers achieved intramolecular esterification, yielding cyclodepsipeptides with >85% efficiency .
Industrial and Academic Use Cases
Large-Scale Production
Patent data reveal scalable methods for Tyr-Pro-OtBu-bound resins:
-
Reaction Scale: Up to 50 mmol of Fmoc-Tyr-Pro-OtBu dissolved in 0.5 L DCM.
Comparative Analysis with Boc-Tyr-OtBu
Unlike Boc-Tyr-OtBu (PubChem CID 15512828), which protects tyrosine’s amino group, Tyr-Pro-OtBu focuses on C-terminal proline protection. This distinction is critical for synthesizing C-terminally modified peptides .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume